N-(4-methoxy-2-nitrophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
The compound N-(4-methoxy-2-nitrophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide belongs to a class of sulfonamide-functionalized pyrroloquinoline derivatives. Its core structure, the 1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline scaffold, is recognized for its bicyclic framework, which combines pyrrole and quinoline moieties. This scaffold has shown diverse biological activities, including antifungal (e.g., pyroquilon, a rice blast fungicide ) and neuropsychiatric applications (e.g., NH300094, a triple receptor antagonist ).
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-27-13-4-5-15(16(10-13)21(23)24)19-28(25,26)14-7-11-3-2-6-20-17(22)9-12(8-14)18(11)20/h4-5,7-8,10,19H,2-3,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKSUNVOJXVWTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CC(=O)N4CCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxy-2-nitrophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound is characterized by a complex structure that includes a pyrroloquinoline framework with a sulfonamide group and a methoxy-nitrophenyl substituent. The molecular formula is with a molecular weight of 368.35 g/mol. The structural conformation has been studied using X-ray crystallography, revealing an L-shaped configuration influenced by intramolecular hydrogen bonding interactions .
Anticancer Properties
Research indicates that derivatives of pyrroloquinoline compounds exhibit notable anticancer activities. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including colon and breast cancer cells. The presence of the nitrophenyl group is thought to enhance cytotoxicity through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT-15 (Colon) | 12.5 | Apoptosis induction |
| Compound B | MCF-7 (Breast) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy was evaluated against Mycobacterium tuberculosis and other pathogens.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 0.5 µg/mL |
| Staphylococcus aureus | 1.0 µg/mL |
| Escherichia coli | 2.0 µg/mL |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : It may inhibit essential enzymes involved in DNA replication and repair.
- Induction of Oxidative Stress : The nitrophenyl group can generate reactive oxygen species (ROS), leading to cellular damage.
- Interference with Cell Signaling : The compound may disrupt signaling pathways that regulate cell proliferation and survival.
Structure-Activity Relationships (SAR)
The SAR studies suggest that modifications to the methoxy and nitro groups can significantly influence the biological activity of the compound. For example:
- Methoxy Group : Enhances lipophilicity and cellular uptake.
- Nitro Group : Plays a crucial role in cytotoxicity and antimicrobial activity.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study demonstrated that modifications in the sulfonamide moiety could enhance anticancer efficacy against resistant cancer cell lines.
- Antimicrobial Screening : Another study reported that analogs with different substituents exhibited varying degrees of effectiveness against resistant bacterial strains.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Derivatives
Pyrroloquinoline-Based Antifungals
- Pyroquilon (1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one): Molecular Formula: C₁₁H₁₁NO Key Features: Lacks sulfonamide and aryl substituents. Directly inhibits melanin biosynthesis in Magnaporthe grisea, critical for rice blast control . Activity: LogP ~1.5 (estimated), lower hydrophobicity than sulfonamide derivatives.
Neuroactive Derivatives
- NH300094 (8-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one): Molecular Formula: C₂₈H₂₈FN₃O₃ Key Features: Triple antagonist of 5-HT₂A, D₂, and D₃ receptors; inverse agonist at 5-HT₁B. Activity: Preclinical candidate for schizophrenia due to balanced receptor modulation .
Sulfonamide-Functionalized Derivatives
Sulfonamide substitution at position 8 is a common structural motif in medicinal chemistry, enhancing solubility and target binding. Key analogs include:
2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Molecular Formula : C₂₃H₂₀N₂O₄S
- Molecular Weight : 420.49
- Physicochemical Properties :
- LogP: 4.22
- Hydrogen Bond Acceptors (HBA): 7
- Polar Surface Area (PSA): 65.24 Ų
N-(2,4-Difluorophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Molecular Formula : C₁₇H₁₄F₂N₂O₃S
- Molecular Weight : 364.37
- Key Features : Difluorophenyl group enhances metabolic stability and lipophilicity.
- Physicochemical Properties :
- LogP: 2.61
- HBA: 6
- PSA: 57.79 Ų
N-(4-Methoxy-2-nitrophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Structural and Functional Comparison Table
*Estimated based on structural similarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
